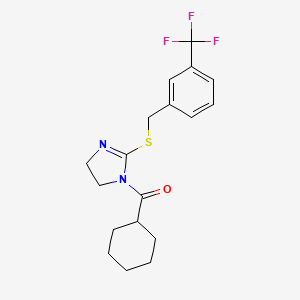

cyclohexyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Cyclohexyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazole derivative characterized by a cyclohexyl group attached to a methanone moiety and a 3-(trifluoromethyl)benzylthio substituent at the 2-position of the 4,5-dihydroimidazole ring. This compound belongs to a broader class of imidazole-based molecules, which are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name |

cyclohexyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNGGVNTNWRVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₁₅H₁₄F₃N₂OS

- Molecular Weight : 340.34 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes such as human microsomal epoxide hydrolase (mEH), with IC₅₀ values reported in the low nanomolar range .

- Antioxidant Properties : It has been observed to exhibit significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Tyrosinase Inhibition : Analogous compounds have demonstrated potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis, suggesting potential applications in skin whitening and anti-melanogenic therapies .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various assays:

| Biological Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Inhibition of mEH | 16 | |

| Tyrosinase Inhibition | 1.03 | |

| Antioxidant Activity (DPPH Assay) | Not specified |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Melanin Production : A study investigated the effects of this compound on melanin production in B16F10 cells. The results indicated that the compound significantly reduced α-MSH-induced melanin production by inhibiting tyrosinase activity .

- Antioxidant Effects in Cellular Models : Another study assessed the antioxidant capacity of related compounds in cellular models, demonstrating that they effectively scavenged reactive oxygen species (ROS), thereby reducing oxidative damage in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The compound’s 3-(trifluoromethyl)benzylthio group distinguishes it from other imidazole derivatives. Key comparisons include:

Key Observations:

- Trifluoromethyl Group Impact: The presence of a trifluoromethyl group in the target compound likely enhances its metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole ). This is consistent with the role of CF₃ groups in improving bioavailability in agrochemicals like acifluorfen and halosafen .

- Sulfur-Containing Substituents : The benzylthio group at the 2-position may confer unique redox or nucleophilic reactivity compared to oxygen-based analogs (e.g., 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole ).

Core Structure Comparisons

The 4,5-dihydroimidazole (imidazoline) ring in the target compound contrasts with fully unsaturated imidazole or triazole cores in similar molecules:

- vs.

- vs. Triazole Derivatives (e.g., Triticonazole ) : Triazoles exhibit higher nitrogen content, which enhances metal-coordination capabilities—critical for fungicidal activity. The target compound’s imidazoline core may instead favor interactions with enzymes or receptors via hydrophobic or π-stacking interactions.

Pharmacological and Agrochemical Relevance

While the target compound’s exact applications are underexplored, structural parallels suggest:

- Agrochemical Potential: The trifluoromethylbenzylthio group resembles substituents in herbicides like acifluorfen, which targets protoporphyrinogen oxidase .

- Pharmaceutical Scaffold: The cyclohexyl-methanone moiety is common in kinase inhibitors, as seen in 2-cyclohexyl-4,5-diphenyl-1H-imidazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.